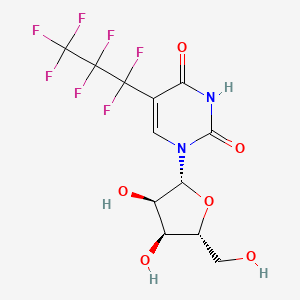

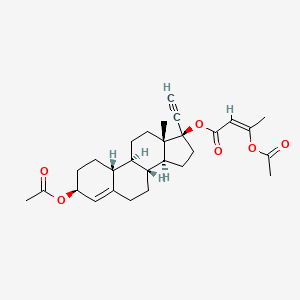

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate), also known as ESE-15, is a synthetic estrogen compound that has been widely studied for its potential use in treating breast cancer. ESE-15 is a derivative of estradiol, a natural estrogen hormone that plays a key role in regulating the female reproductive system. In

Aplicaciones Científicas De Investigación

Hormonal Effects and Potency

- 17α-Ethynyl-4-estrene-3,17-diol diacetate (EED) has been found to exert unique hormonal effects. It is more potent than progesterone in stimulating the proliferation of the uterine epithelium in rabbits and can inhibit this progestational response. EED also shows estrogenic properties in specific assays but can act as an estrogen-antagonist when administered with estrone, suggesting its diverse hormonal influences at varying dose levels (Elton & Nutting, 1961).

Synthesis and Chemical Analysis

- Research has focused on the synthesis of derivatives like 3β-Hydroxyestr-4-en-17-one, vital in preparing potent progestins including 17α-ethynylestr-4-ene-3β, 17β-diol diacetate (XIV), highlighting its importance in pharmaceutical synthesis (Klimstra & Colton, 1967).

- The impurity profile of ethynodiol diacetate has been studied using HPLC/UV/MS methods, leading to the identification of specific isomers and impurities, which is crucial for quality control in pharmaceutical production (Babják, Balogh, Gazdag, & Görög, 2002).

Metabolic Studies and Impurity Profiling

- In metabolic studies, human plasma metabolites of ethynodiol diacetate were identified after oral administration, providing insights into its pharmacokinetics and potential therapeutic applications (Cook et al., 1973).

- The combination of HPLC and NMR spectroscopy has been instrumental in the impurity profiling of drugs like ethynodiol diacetate, crucial for ensuring drug purity and safety (Görög, Balogh, & Gazdag, 1991).

Potential in Contraceptive Development

- Ethynodiol diacetate, including its metabolites, has been studied for its potent progestin and oral inhibitor properties in ovulation, indicating its potential use in contraceptive applications (Pincus, García, Paniagua, & Shepard, 1962).

Propiedades

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLLMPFMXAPFRE-CEUBYHBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142154-46-9 |

Source

|

| Record name | 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.